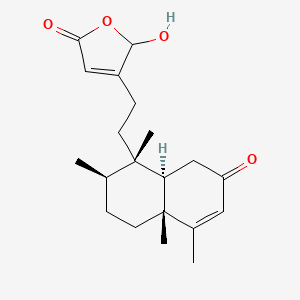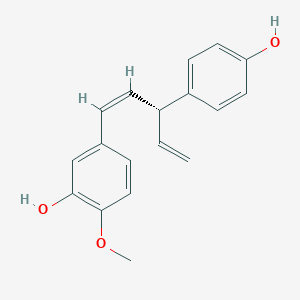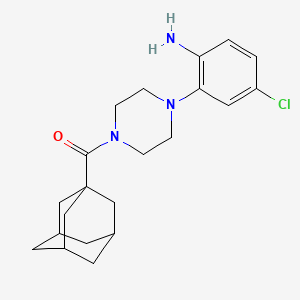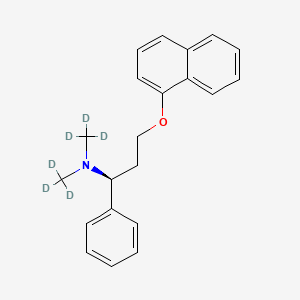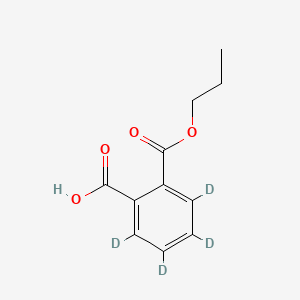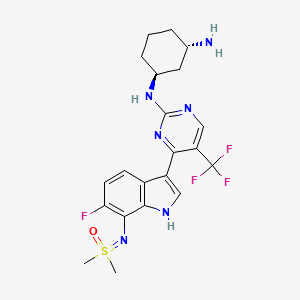
Cdk7-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7-IN-15 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-15 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cdk7-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Cdk7-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation.
Medicine: Investigated as a potential therapeutic agent for treating cancers with overexpressed CDK7.
Industry: Used in the development of new drugs targeting CDK7
Mechanism of Action
Cdk7-IN-15 exerts its effects by inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other CDKs, driving cell cycle progression. By inhibiting CDK7, this compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ICEC0942 (CT7001)
- SY-1365
- SY-5609
- LY3405105
Uniqueness
Cdk7-IN-15 is unique due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C21H24F4N6OS |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(1S,3S)-1-N-[4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-6-fluoro-1H-indol-3-yl]-5-(trifluoromethyl)pyrimidin-2-yl]cyclohexane-1,3-diamine |
InChI |
InChI=1S/C21H24F4N6OS/c1-33(2,32)31-19-16(22)7-6-13-14(9-27-18(13)19)17-15(21(23,24)25)10-28-20(30-17)29-12-5-3-4-11(26)8-12/h6-7,9-12,27H,3-5,8,26H2,1-2H3,(H,28,29,30)/t11-,12-/m0/s1 |
InChI Key |
VHKRETANALXMKM-RYUDHWBXSA-N |
Isomeric SMILES |
CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)F)(=O)C |
Canonical SMILES |
CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)F)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)
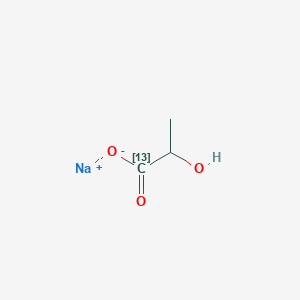
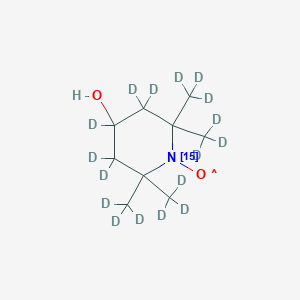
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
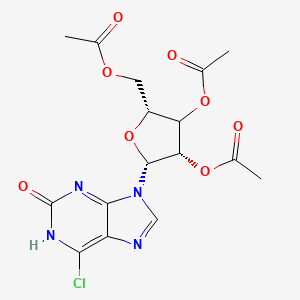
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)

